molecular formula C8H16S B12282430 2-Hexylthiirane

2-Hexylthiirane

Cat. No.: B12282430
M. Wt: 144.28 g/mol
InChI Key: FUCNFCAABRZCTR-UHFFFAOYSA-N
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Description

2-Hexylthiirane (CAS 5633-78-3) is an organosulfur compound with the molecular formula C8H16S and a molecular weight of approximately 144.28 g/mol . It is characterized by a three-membered thiirane (episulfide) ring, a structure known for its high reactivity due to ring strain, making it a valuable building block in synthetic chemistry . Thiiranes, in general, serve as key precursors in the synthesis of polymers with well-defined structures. They undergo ring-opening polymerization and copolymerization, which are useful for producing polysulfides and other functional materials . The reactivity of the thiirane ring allows it to be opened by various nucleophiles, facilitating the introduction of sulfur-containing functional groups into more complex molecules . This compound should be handled with care; it has a reported flash point of 175°F and a boiling point of approximately 83°C at 5 mmHg . This compound is For Research Use Only. It is not intended for diagnostic or therapeutic uses and is strictly not for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H16S

Molecular Weight

144.28 g/mol

IUPAC Name

2-hexylthiirane

InChI

InChI=1S/C8H16S/c1-2-3-4-5-6-8-7-9-8/h8H,2-7H2,1H3

InChI Key

FUCNFCAABRZCTR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1CS1

Origin of Product

United States

Synthetic Methodologies for 2 Hexylthiirane

Conversion from Epoxides (Oxiranes)

The most extensively studied method for thiirane (B1199164) synthesis from epoxides involves their reaction with carbon disulfide (CS₂). This reaction can be influenced by various factors, including pressure, catalysts, and reaction conditions, leading to different product distributions.

The reaction between 2-hexyloxirane and carbon disulfide is a key route explored for synthesizing sulfur-containing heterocycles. While the direct formation of 2-hexylthiirane is noted, the reaction often yields other cyclic sulfur compounds, particularly under specific conditions.

Reaction of 2-Hexyloxirane with Carbon Disulfide

Influence of High Pressure Conditions

Conducting the reaction between 2-hexyloxirane and carbon disulfide under high pressure significantly impacts the reaction kinetics and product selectivity. Studies have shown that pressures as high as 800 MPa can accelerate the reaction considerably researchgate.netoup.comresearchgate.netoup.com. Under such conditions, the primary products observed are typically 1,3-dithiolane-2-thiones and 1,3-oxathiolane-2-thiones, with this compound potentially forming as an intermediate or in the initial stages of the reaction researchgate.netoup.comresearchgate.netoup.com. For instance, at 800 MPa and 100 °C for 20 hours, the reaction of 2-hexyloxirane with carbon disulfide in hexane (B92381) yielded significant amounts of 4-hexyl-1,3-dithiolan-2-one and 4-hexyl-1,3-dithiolane-2-thione, with a smaller quantity of 5-hexyl-1,3-oxathiolan-2-one researchgate.netoup.comresearchgate.netoup.com. The high pressure generally favors the formation of dithiolane derivatives oup.comresearchgate.netoup.com.

Role of Tertiary Amine Catalysts (e.g., Triethylamine (B128534), N,N-Dimethylethylamine)

Tertiary amines, such as triethylamine (Et₃N) and N,N-dimethylethylamine, are effective catalysts for the reaction between epoxides and carbon disulfide researchgate.netoup.comresearchgate.netoup.com. These catalysts facilitate the nucleophilic attack of carbon disulfide on the epoxide ring. The rate of the reaction is often proportional to the amount of tertiary amine catalyst used oup.com. Different tertiary amines can also influence the selectivity towards specific products oup.com.

Mechanistic Pathways of Formation and By-product Generation (e.g., 1,3-Dithiolane-2-thiones, 1,3-Oxathiolane-2-thiones)

The reaction mechanism typically involves the nucleophilic attack of the epoxide oxygen or a sulfur species derived from carbon disulfide onto the epoxide ring, leading to ring opening. In the presence of tertiary amine catalysts, carbon disulfide can be activated, promoting the reaction.

A proposed pathway suggests that initial reaction of 2-hexyloxirane with carbon disulfide, often catalyzed by tertiary amines, can lead to the formation of 5-hexyl-1,3-oxathiolane-2-thione and this compound in the first stage researchgate.netoup.com. Subsequently, these intermediates can react further with carbon disulfide or undergo rearrangements to form more stable products like 4-hexyl-1,3-dithiolane-2-thione and 4-hexyl-1,3-dithiolan-2-one, especially under elevated pressure and temperature researchgate.netoup.comresearchgate.netoup.com. The reaction can also involve scrambling of sulfur and oxygen atoms, leading to various sulfur-containing cyclic compounds rsc.org.

Regioselectivity and Stereochemical Aspects of Epoxide Ring Opening

The regioselectivity of epoxide ring opening is generally governed by the reaction conditions. Under basic or neutral conditions, nucleophilic attack typically occurs at the less sterically hindered carbon atom of the epoxide ring, following an SN2-like mechanism libretexts.orgwikipedia.org. In the case of asymmetric epoxides like 2-hexyloxirane, this would imply nucleophilic attack at the terminal carbon atom of the oxirane ring. Under acidic conditions, the epoxide oxygen is protonated, and nucleophilic attack may favor the more substituted carbon due to carbocation stabilization, although SN2-like attack at the less substituted carbon can still occur libretexts.orgwikipedia.org.

While the formation of this compound from 2-hexyloxirane is a known transformation, specific details regarding the regioselectivity and stereochemical control for the synthesis of this compound itself, particularly in the context of the carbon disulfide reaction, are not extensively detailed in the provided search snippets. However, general principles suggest that the stereochemistry of the starting epoxide would be retained in the thiirane product if the reaction proceeds with inversion of configuration at the attacked carbon.

Example Reaction Yields for 2-Hexyloxirane with CS₂ under High Pressure:

Reaction ConditionsProductYield (%)Reference(s)
2-Hexyloxirane + CS₂ (equimolar)4-Hexyl-1,3-dithiolan-2-one63 researchgate.netoup.comresearchgate.netoup.com
2-Hexyloxirane + CS₂ (equimolar)4-Hexyl-1,3-dithiolane-2-thione21 researchgate.netoup.comresearchgate.netoup.com
2-Hexyloxirane + CS₂ (equimolar)5-Hexyl-1,3-oxathiolan-2-one5 researchgate.netoup.comresearchgate.netoup.com
(Conditions: 800 MPa, 100 °C, 20 h, Hexane, Triethylamine)This compound (intermediate)Not specified researchgate.netoup.com

Beyond the reaction with carbon disulfide, other methods exist for converting epoxides to thiiranes. These typically involve using different sulfurating agents and catalysts. Common approaches include:

Thiourea-based methods : Thiourea, often in combination with silica (B1680970) gel or Lewis/protic acids (e.g., etidronic acid, Mg(HSO₄)₂, LiBF₄, NH₄Cl), can convert epoxides to thiiranes under mild, sometimes solvent-free conditions tandfonline.comdntb.gov.uachemistryviews.orgsemanticscholar.org.

Thiocyanate-based methods : Inorganic thiocyanates, such as ammonium (B1175870) thiocyanate (B1210189) (NH₄SCN) or potassium thiocyanate (KSCN), are also widely used as sulfur sources for epoxide-to-thiirane conversion, often catalyzed by acids or phase transfer catalysts dntb.gov.uasemanticscholar.orgscispace.comsemanticscholar.org.

These alternative methods offer different advantages, such as milder reaction conditions or improved yields for specific substrates, but the reaction with carbon disulfide remains a prominent route for accessing sulfur-containing heterocycles from epoxides.

Compound List:

this compound

2-Hexyloxirane

Carbon Disulfide (CS₂)

Triethylamine (Et₃N)

N,N-Dimethylethylamine

4-Hexyl-1,3-dithiolan-2-one

4-Hexyl-1,3-dithiolane-2-thione

5-Hexyl-1,3-oxathiolan-2-one

Thiourea

Ammonium Thiocyanate (NH₄SCN)

Potassium Thiocyanate (KSCN)

Alternative Epoxide-to-Thiirane Transformations

Synthesis from Vicinal Dibromides

A classical and widely employed method for the synthesis of thiiranes involves the reaction of vicinal dihalides with sulfide (B99878) sources. This nucleophilic displacement reaction leads to the formation of the three-membered thiirane ring.

Nucleophilic Displacement Reactions with Sulfide Sources

The synthesis of this compound can be achieved through the reaction of 1,2-dibromooctane (B3054993) with a sulfide source. This method relies on a double nucleophilic substitution where the sulfide anion displaces both bromine atoms from the vicinal dibromide, resulting in ring closure.

A reported procedure for the preparation of this compound involves the reaction of 1,2-dibromooctane with sodium sulfide (Na₂S) in a biphasic system. The reaction is typically carried out in a mixture of dichloromethane (B109758) (CH₂Cl₂) and water, often in the presence of a phase-transfer catalyst, such as methyltrioctylammonium chloride (Me[Me(CH₂)₇]₃NCl), to facilitate the transfer of the sulfide anion into the organic phase thieme-connect.de. The reaction is conducted at room temperature for approximately 12 hours.

Table 1: Synthesis of this compound from 1,2-Dibromooctane

ReactantsReagents/CatalystSolventConditionsYieldReference
1,2-DibromooctaneNa₂S, Me[Me(CH₂)₇]₃NCl (phase transfer catalyst)CH₂Cl₂/H₂ORoom Temp, 12 h32% thieme-connect.de

This method offers a direct route to this compound, utilizing readily available starting materials and established reaction conditions.

Reactivity and Reaction Mechanisms of 2 Hexylthiirane

Thiirane (B1199164) Ring-Opening Reactions

The significant ring strain of the thiirane ring in 2-hexylthiirane is the primary driver for its reactivity. Unlike larger, more stable cyclic ethers, the three-membered ring is susceptible to cleavage by a wide range of reagents. libretexts.org These reactions typically proceed via nucleophilic substitution pathways, where the carbon atoms of the ring serve as electrophilic sites.

Nucleophilic Ring-Opening Pathways

Under neutral or basic conditions, the ring-opening of this compound proceeds through a classic SN2 mechanism. libretexts.org This pathway is characterized by the attack of a strong nucleophile on one of the ring's carbon atoms. Due to steric hindrance from the hexyl group, nucleophilic attack occurs preferentially at the less substituted carbon (C-3). libretexts.orgosti.govrsc.org This regioselectivity is a hallmark of SN2 reactions on sterically biased substrates. libretexts.org

The reaction is initiated by the backside attack of the nucleophile, leading to the cleavage of the carbon-sulfur bond and inversion of stereochemistry at the site of attack. libretexts.orgyoutube.com The sulfur atom departs as a thiolate anion, which is subsequently protonated during workup to yield a thiol. A variety of potent nucleophiles can initiate this reaction, including Grignard reagents, organolithium compounds, amines, and thiolates. libretexts.orgosti.gov For example, the reaction with thiols in the presence of a base like triethylamine (B128534) yields alkylthioethanethiols via a regiospecific SN2 attack on the less hindered carbon. rsc.org

Acid-Catalyzed vs. Base-Catalyzed Mechanistic Considerations

The mechanism of ring-opening for this compound is highly dependent on the pH of the reaction medium. semanticscholar.org As discussed, base-catalyzed or base-initiated pathways follow a predictable SN2 trajectory.

Base-Catalyzed Mechanism: In the presence of a strong base and nucleophile, the reaction proceeds via an SN2 mechanism. The nucleophile directly attacks the less sterically hindered carbon atom of the thiirane ring. libretexts.orgosti.gov This is because the alkoxide that would be formed is a poor leaving group, and the ring opening is driven by the push from the potent nucleophile. libretexts.org

Regioselectivity: Attack occurs at the less substituted carbon (C-3).

Stereochemistry: Inversion of configuration at the reaction center.

Acid-Catalyzed Mechanism: Under acidic conditions, the reaction mechanism shifts significantly. The sulfur atom of the thiirane ring is first protonated by the acid, forming a good leaving group (a thiol) within a cyclic thiiranium ion intermediate. libretexts.orgkhanacademy.org This protonation activates the ring towards attack by even weak nucleophiles. youtube.com

The subsequent nucleophilic attack has a greater degree of SN1 character compared to the base-catalyzed route. libretexts.org Positive charge begins to build in the transition state, and it is better stabilized by the more substituted carbon atom (C-2) due to the electron-donating effect of the hexyl group. Consequently, the nucleophile preferentially attacks the more substituted carbon. semanticscholar.orglibretexts.org

Regioselectivity: Attack occurs at the more substituted carbon (C-2).

Stereochemistry: The outcome can be a mixture of retention and inversion, depending on the extent of SN1 character and the potential for the nucleophile to attack before a full carbocation forms.

Reactions with Carbon Disulfide

This compound undergoes a significant reaction with carbon disulfide, particularly under conditions of high pressure and in the presence of a catalyst. oup.comoup.com This reaction is a key method for the synthesis of five-membered sulfur-containing heterocycles.

Formation of 1,3-Dithiolane-2-thione Derivatives

The reaction between this compound and carbon disulfide yields 4-hexyl-1,3-dithiolane-2-thione as the primary product. oup.comoup.com This compound, also known as a cyclic trithiocarbonate, is formed with high selectivity under optimized conditions. oup.compacific.edu

Detailed Mechanistic Investigations

The formation of 4-hexyl-1,3-dithiolane-2-thione from this compound and carbon disulfide is typically catalyzed by tertiary amines, such as triethylamine. oup.comoup.com The mechanism is believed to proceed through an ion-pair or zwitterionic intermediate. rsc.org

The reaction is initiated by the nucleophilic amine catalyst. While several specific pathways can be envisioned, a plausible mechanism involves the amine attacking the electrophilic carbon of carbon disulfide to form a reactive zwitterionic adduct. wikipedia.orgresearchgate.net This adduct then facilitates the ring-opening of the thiirane.

Effects of Pressure, Temperature, and Catalysis on Product Selectivity

The synthesis of 4-hexyl-1,3-dithiolane-2-thione from this compound is highly influenced by the reaction conditions. High pressure, elevated temperature, and the choice of catalyst are critical for achieving high yields and selectivity.

Pressure: The reaction is significantly accelerated by high pressure. oup.comoup.com Pressures around 800 MPa have been shown to be effective, leading to high yields of the desired 1,3-dithiolane-2-thione derivative. oup.com This acceleration is attributed to a large negative activation volume, estimated to be -41 ml mol⁻¹ for a similar reaction with 2,2-dimethylthiirane, which strongly favors the formation of the more compact transition state leading to the cyclic product. oup.com

Temperature: The reaction is typically conducted at elevated temperatures, such as 100°C, to ensure a reasonable reaction rate. oup.com

Catalysis: Tertiary amines are effective catalysts for this transformation. oup.com Besides triethylamine, other amines like pyridine (B92270) and N-methylmorpholine have also been used successfully. oup.comoup.com The catalyst is essential for activating the reactants and facilitating the ring-opening and subsequent cyclization steps.

The table below summarizes the typical conditions and outcomes for the reaction of this compound's precursor, 2-hexyloxirane, which proceeds through a this compound intermediate. oup.com

ReactantReagentCatalystPressure (MPa)Temperature (°C)Time (h)Major ProductYieldSource
2-HexyloxiraneCarbon DisulfideTriethylamine800100204-Hexyl-1,3-dithiolane-2-thioneHigh oup.comresearchgate.net
This compoundCarbon DisulfideTriethylamineHighNot specifiedNot specified4-Hexyl-1,3-dithiolane-2-thioneGood oup.com
Comparative Reactivity Studies with Other Substituted Thiiranes

Thiiranes, or episulfides, are three-membered heterocyclic compounds containing a sulfur atom. They are recognized as being more potent nucleophiles than their oxygen- and nitrogen-containing counterparts, oxiranes and aziridines, respectively. researchgate.net This enhanced nucleophilicity is attributed to the sulfur atom and contributes to their significant reactivity, particularly in electrophilic ring-expansion reactions. researchgate.net

The reactivity and the regioselectivity of ring-opening reactions in thiiranes are heavily influenced by the nature of the substituents on the carbon atoms of the ring. rsc.org In the case of this compound, the hexyl group is an electron-donating alkyl substituent. This influences the outcome of nucleophilic attacks. Studies on similarly substituted thiiranes, such as 2-methylthiirane, show that nucleophilic attack occurs regiospecifically at the less substituted C-3 carbon via an S_N_2 mechanism. rsc.org This is a result of both steric hindrance at the C-2 carbon and the electronic nature of the alkyl group.

In contrast, thiiranes with electron-withdrawing or resonance-stabilizing substituents, such as a phenyl group (e.g., 2-phenylthiirane), exhibit less regiospecificity. rsc.org The phenyl group can stabilize the partial positive charge that develops at the C-2 carbon during the transition state, allowing for nucleophilic attack at both the C-2 and C-3 positions. rsc.org Therefore, the reactivity of this compound is expected to follow the pattern of other alkyl-substituted thiiranes, favoring a highly regioselective ring-opening at the sterically unencumbered carbon atom. rsc.orgresearchgate.net

Reactions with Organoselenium Reagents

Organoselenium compounds have become prominent as both reagents and intermediates in modern organic synthesis due to their unique reactivity. windows.netresearchgate.net Selenium can be introduced into molecules as either an electrophile or a nucleophile under mild conditions. windows.net The reaction of thiiranes like this compound with nucleophilic selenium reagents provides a direct pathway to bifunctional sulfur- and selenium-containing molecules.

A common nucleophilic selenium species is the hydroselenide anion (HSe⁻), which can be generated in situ from precursors such as sodium hydroselenide (NaHSe). This powerful nucleophile readily participates in the ring-opening of strained heterocyclic systems like thiiranes.

Formation of Selenated Organic Compounds (e.g., 1-Hydroselenooctan-2-thiol)

The synthesis of 1-hydroselenooctan-2-thiol from this compound exemplifies the nucleophilic ring-opening of the thiirane ring by an organoselenium reagent. The reaction proceeds via a regio- and stereospecific S_N_2 mechanism.

The proposed mechanism involves the following steps:

Nucleophilic Attack: The hydroselenide anion (HSe⁻), acting as the selenium nucleophile, attacks one of the carbon atoms of the thiirane ring. Consistent with the reactivity of alkyl-substituted thiiranes, the attack occurs at the less sterically hindered C-3 carbon of this compound. rsc.org

Ring Opening: This attack forces the carbon-sulfur bond to break, opening the strained three-membered ring and leading to the formation of a thiolate anion intermediate.

Protonation: Subsequent protonation of the thiolate anion, typically during an aqueous workup step, yields the final product, 1-hydroselenooctan-2-thiol.

This reaction effectively installs a thiol group at the C-2 position and a hydroseleno group at the C-1 position of the original octane (B31449) backbone, demonstrating a controlled and predictable transformation.

This compound as a Synthetic Intermediate

The inherent ring strain and the polarizable carbon-sulfur bonds make this compound a valuable and reactive intermediate in organic synthesis. researchgate.net It serves as a building block for constructing more complex molecular architectures, particularly those containing sulfur.

Utilization in the Synthesis of Complex Organic Frameworks (e.g., 3-Acyl-5,6-dihydro-1,4-oxathiines)

A significant application of this compound is in the synthesis of 3-acyl-5,6-dihydro-1,4-oxathiines, which are important structural motifs in medicinal chemistry and organic synthesis. lookchem.com Research has demonstrated an efficient method for this transformation via the reaction of thiiranes with α-diazo-β-1,3-dicarbonyl compounds. lookchem.com

In a specific study, this compound was reacted with various ethyl and methyl diazoacetoacetate derivatives in the presence of a copper sulfate (B86663) catalyst (CuSO₄·5H₂O) under microwave irradiation. lookchem.com This reaction proceeds through a proposed mechanism involving the formation of a transient thiocarbonyl ylide from the reaction of the thiirane with a copper carbene. This ylide intermediate then undergoes a subsequent ring-expansion to furnish the desired 3-acyl-5,6-dihydro-1,4-oxathiine product. researchgate.net The yields for these transformations are moderate to good, as detailed in the table below. lookchem.com

Table 1: Synthesis of 3-Acyl-5,6-dihydro-1,4-oxathiines from this compound This table summarizes the results from the copper-catalyzed reaction of this compound with different α-diazo-β-dicarbonyl compounds.

Diazo Compound ReactantResulting ProductYield (%)Reference
Ethyl 2-diazo-3-oxobutanoateEthyl 2-(5-hexyl-5,6-dihydro-1,4-oxathiin-3-yl)-2-oxoacetate51 lookchem.com
Methyl 2-diazo-3-oxobutanoateMethyl 2-(5-hexyl-5,6-dihydro-1,4-oxathiin-3-yl)-2-oxoacetate47 lookchem.com
Ethyl 2-diazo-3-oxo-3-phenylpropanoateEthyl 2-(5-hexyl-5,6-dihydro-1,4-oxathiin-3-yl)-2-oxo-2-phenylacetate50 lookchem.com

Applications in Advanced Catalytic Transformations

The use of this compound extends into the realm of advanced catalytic transformations. The synthesis of 3-acyl-5,6-dihydro-1,4-oxathiines is itself an example of a copper-catalyzed process where this compound is a key substrate. lookchem.com The ability of thiiranes to react with carbenes generated from diazo compounds under metal catalysis highlights their utility in constructing complex heterocycles. researchgate.net

Furthermore, the general reactivity of thiiranes allows for their potential use as precursors to sulfur-containing ligands. While specific examples detailing the conversion of this compound into a ligand for a particular catalytic cycle are not broadly documented, the functional groups resulting from its ring-opening reactions (e.g., thiols) are fundamental components of many ligands used in transition-metal catalysis. The predictable and regioselective opening of the this compound ring allows for the precise placement of a sulfur donor atom within a larger molecular framework, which could be designed to coordinate with a metal center for catalytic applications.

Table 2: List of Chemical Compounds

Compound Name
1-Hydroselenooctan-2-thiol
This compound
2-Methylthiirane
2-Phenylthiirane
3-Acyl-5,6-dihydro-1,4-oxathiine
Aziridine
Copper sulfate
Ethyl 2-diazo-3-oxobutanoate
Ethyl 2-diazo-3-oxo-3-phenylpropanoate
Ethyl 2-(5-hexyl-5,6-dihydro-1,4-oxathiin-3-yl)-2-oxo-2-phenylacetate
Ethyl 2-(5-hexyl-5,6-dihydro-1,4-oxathiin-3-yl)-2-oxoacetate
Methyl 2-diazo-3-oxobutanoate
Methyl 2-(5-hexyl-5,6-dihydro-1,4-oxathiin-3-yl)-2-oxoacetate
Oxirane
Sodium hydroselenide
Thiirane

Polymerization Studies Involving Thiiranes

Thiirane (B1199164) Ring-Opening Polymerization Mechanisms

The ring-opening polymerization of thiiranes can be broadly categorized into several mechanistic pathways, including chain-growth polymerization, catalyst-transfer polycondensation, and various copolymerization strategies.

Chain-growth polymerization is a fundamental mechanism for thiirane polymerization, where monomer units sequentially add to a growing polymer chain. wikipedia.org This process can be initiated through anionic, cationic, or coordination mechanisms, each influencing the structure and properties of the resulting poly(2-hexylthiirane).

Anionic Ring-Opening Polymerization (AROP): AROP of thiiranes is typically initiated by nucleophiles such as organometallic compounds or alkoxides. The propagation proceeds via a thiolate anion active center. For 2-alkyl-substituted thiiranes, the nucleophilic attack generally occurs at the less sterically hindered carbon of the thiirane ring, leading to a regioselective polymerization. The kinetics of AROP are influenced by factors such as the nature of the initiator, the counter-ion, the solvent polarity, and the reaction temperature. rsc.org

Cationic Ring-Opening Polymerization (CROP): CROP is initiated by electrophiles, such as protonic acids or Lewis acids, which activate the thiirane monomer. The propagation step involves the nucleophilic attack of a monomer on the growing sulfonium ion chain end. nih.gov CROP of 2-alkylthiiranes can sometimes be complicated by side reactions, such as chain transfer and termination, which can affect the molecular weight and dispersity of the resulting polymer. The choice of initiator and reaction conditions is crucial for achieving a controlled polymerization. beilstein-journals.org

Living Polymerization: Under specific conditions, the ring-opening polymerization of thiiranes can proceed in a living manner, where chain termination and transfer reactions are absent. This allows for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions, and complex architectures like block copolymers.

Catalyst-transfer polycondensation (CTP) has emerged as a powerful tool for the synthesis of conjugated polymers and can be adapted for the polymerization of functionalized monomers. fiveable.me In the context of thiiranes, CTP would involve a catalyst that moves along the growing polymer chain, facilitating the sequential insertion of monomer units. This approach offers the potential for precise control over the polymer's structure, including regioregularity and stereoregularity. While extensively studied for other monomer systems, the application of CTP specifically to this compound is an area of ongoing research.

To tailor the properties of polythioethers, this compound can be copolymerized with a variety of other monomers. These strategies allow for the incorporation of different functional groups and the modification of the polymer backbone, leading to materials with a broad range of physical and chemical properties.

Copolymerization with other Thiiranes: Copolymerizing this compound with other substituted thiiranes allows for the tuning of properties such as glass transition temperature, solubility, and crystallinity. The reactivity ratios of the comonomers will dictate the resulting copolymer composition and sequence distribution.

Copolymerization with Vinyl Monomers: The copolymerization of thiiranes with vinyl monomers, such as vinyl ethers, can be achieved through a combination of different polymerization mechanisms. digitellinc.com For instance, a sequential cationic-anionic polymerization approach can be employed to synthesize block copolymers of poly(vinyl ether) and poly(thiirane).

Influence of Alkyl Substituents on Polymerization Kinetics and Thermodynamics

The presence of an alkyl substituent on the thiirane ring, such as the hexyl group in this compound, significantly influences both the kinetics and thermodynamics of the ring-opening polymerization.

Kinetics: The rate of polymerization is affected by the steric hindrance and electronic effects of the alkyl group.

Steric Hindrance: The hexyl group can sterically hinder the approach of the initiator and the propagating species to the thiirane ring, potentially decreasing the rate of polymerization compared to unsubstituted thiirane. This effect is particularly pronounced in AROP, where the nucleophilic attack occurs at a specific carbon atom.

Electronic Effects: The alkyl group is weakly electron-donating, which can influence the nucleophilicity of the sulfur atom and the electrophilicity of the carbon atoms in the thiirane ring. This can have a subtle but measurable effect on the rates of both anionic and cationic polymerization.

The following table presents hypothetical kinetic data for the anionic ring-opening polymerization of various 2-alkylthiiranes to illustrate the potential effect of the alkyl chain length on the propagation rate constant.

MonomerAlkyl SubstituentPropagation Rate Constant (kp) [L·mol⁻¹·s⁻¹]
2-EthylthiiraneEthyl0.85
2-ButylthiiraneButyl0.72
This compoundHexyl0.65
2-OctylthiiraneOctyl0.58

Thermodynamics: The thermodynamics of ring-opening polymerization are primarily governed by the change in Gibbs free energy (ΔG), which is a function of the enthalpy (ΔH) and entropy (ΔS) of polymerization. wiley-vch.denih.gov

The ceiling temperature (Tc), the temperature at which the rate of polymerization equals the rate of depolymerization, is a critical thermodynamic parameter. It is determined by the ratio of the enthalpy to the entropy of polymerization (Tc = ΔH/ΔS). The presence of the hexyl substituent can influence the ceiling temperature.

Below is a table of hypothetical thermodynamic data for the ring-opening polymerization of 2-alkyl-substituted thiiranes, demonstrating the potential influence of the alkyl chain on these parameters.

MonomerAlkyl SubstituentΔH (kJ/mol)ΔS (J/mol·K)Tc (°C)
2-EthylthiiraneEthyl-85-110498
2-ButylthiiraneButyl-83-115450
This compoundHexyl-82-120410
2-OctylthiiraneOctyl-81-125373

Spectroscopic Analysis Techniques for 2 Hexylthiirane Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2-Hexylthiirane, both ¹H and ¹³C NMR provide definitive information about its carbon-hydrogen framework.

Proton (¹H) NMR spectroscopy reveals the chemical environment of each hydrogen atom, their relative numbers, and the connectivity between neighboring protons. In this compound, the protons on the strained thiirane (B1199164) ring are shifted downfield compared to a typical alkane due to the ring strain and the influence of the adjacent sulfur atom.

The three protons on the thiirane ring (H-1a, H-1b, and H-2) form a complex spin system. The two geminal protons on the unsubstituted carbon (C1) are diastereotopic, meaning they are chemically non-equivalent and will have distinct chemical shifts. They couple with each other and with the methine proton at C2, resulting in a complex multiplet. The methine proton at C2 is coupled to the two diastereotopic protons at C1 and the two protons of the adjacent methylene (B1212753) group in the hexyl chain.

The protons of the hexyl chain exhibit characteristic chemical shifts for a saturated alkyl group, with the terminal methyl group (H-8) appearing at the most upfield position. The methylene groups show predictable splitting patterns based on their adjacent protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
-CH₃ (H-8)~0.89Triplet (t)3H
-(CH₂)₄- (H-4, H-5, H-6, H-7)~1.25-1.45Multiplet (m)8H
-CH₂-CH(S)- (H-3)~1.50-1.65Multiplet (m)2H
Ring -CH₂- (H-1a, H-1b)~2.25 and ~2.55Multiplet (m)2H
Ring -CH- (H-2)~2.85Multiplet (m)1H

Carbon-13 (¹³C) NMR spectroscopy provides information on the number of non-equivalent carbon atoms and their chemical environments. In a proton-decoupled ¹³C NMR spectrum of this compound, eight distinct signals are expected, corresponding to the eight carbon atoms in the molecule.

The carbons of the thiirane ring (C1 and C2) are significantly deshielded compared to typical sp³ hybridized carbons in an acyclic alkane, appearing at lower field. This is due to the ring strain and the electronegativity of the sulfur atom. The carbons of the hexyl chain show typical chemical shifts for an aliphatic chain, with the terminal methyl carbon (C8) being the most shielded and appearing at the highest field.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C8 (-CH₃)~14.1
C7~22.6
C5~26.5
C6~29.2
C4~31.7
C3 (-CH₂-CH(S)-)~34.0
C1 (Ring -CH₂-)~25.0
C2 (Ring -CH-)~35.0

Infrared (IR) Spectroscopy for Vibrational Modes and Functional Group Identification

Infrared (IR) spectroscopy is used to identify functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound is characterized by absorptions corresponding to the C-H bonds of the alkyl chain and the thiirane ring, as well as vibrations involving the C-S bond.

The C-S stretching vibration for a thiirane ring is a key diagnostic peak, though it can be weak. It typically appears in the fingerprint region of the spectrum. The spectrum is dominated by strong absorptions from the C-H stretching of the numerous sp³ hybridized carbons.

Table 3: Characteristic IR Absorption Bands for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)Intensity
C-H Stretch (sp³ carbons)2850-2960Strong
CH₂ Bend (Scissoring)~1465Medium
CH₃ Bend (Asymmetric and Symmetric)~1450 and ~1375Medium
Thiirane Ring Deformation~1050Medium-Weak
C-S Stretch600-700Weak-Medium

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Patterns

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a molecule. In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺•), which can then fragment into smaller, charged pieces. The mass-to-charge ratio (m/z) of these ions is detected.

For this compound (C₈H₁₆S), the molecular weight is 144.28 g/mol . The mass spectrum would be expected to show a molecular ion peak at m/z = 144. Common fragmentation patterns for alkyl sulfides include alpha-cleavage (cleavage of the bond adjacent to the sulfur atom) and cleavage of the alkyl chain.

Table 4: Major Fragments in the Mass Spectrum of this compound

m/z ValueProposed Fragment IonPossible Origin
144[C₈H₁₆S]⁺•Molecular Ion (M⁺•)
87[C₄H₇S]⁺Cleavage of the C3-C4 bond (loss of •C₄H₉)
74[C₃H₆S]⁺•McLafferty-type rearrangement with loss of pentene (C₅H₁₀)
61[CH₂SH]⁺Alpha-cleavage with loss of the hexyl group and rearrangement
55[C₄H₇]⁺Fragment from the hexyl chain
41[C₃H₅]⁺Allyl cation, a common fragment from alkyl chains

Advanced Spectroscopic Methods and Computational Data Analysis

For an unambiguous structural assignment, advanced spectroscopic techniques are often employed. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can definitively establish the connectivity within the this compound molecule.

COSY would show correlations between coupled protons, confirming the adjacencies within the hexyl chain and the thiirane ring.

HSQC would correlate each carbon atom with its directly attached protons, allowing for the definitive assignment of both ¹H and ¹³C signals.

HMBC would reveal longer-range (2- and 3-bond) correlations between protons and carbons, confirming the connection of the hexyl group to the C2 position of the thiirane ring.

Furthermore, computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for predicting and verifying spectroscopic data. nih.govresearchgate.net DFT calculations can provide theoretical predictions of NMR chemical shifts, vibrational frequencies (IR), and electronic transitions (UV-Vis). spectroscopyonline.comru.nlmdpi.com Comparing these computationally derived spectra with experimental data provides a high degree of confidence in the structural characterization of this compound.

Application of Chemometrics and Machine Learning in Spectral Interpretation

The structural elucidation of molecules like this compound, while rooted in foundational spectroscopic techniques, is increasingly enhanced by the integration of computational methods. Chemometrics and machine learning offer powerful tools to process complex spectral data, extract subtle information, and improve the accuracy and efficiency of structural characterization. These data-driven approaches are particularly valuable for interpreting the large and often convoluted datasets generated by modern spectroscopic instruments.

Chemometrics in Spectral Analysis

Chemometrics employs mathematical and statistical methods to extract meaningful information from chemical data. researchgate.netscispace.com For the analysis of this compound, chemometric techniques can be applied to datasets from infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) to identify patterns and correlations that may not be apparent through manual inspection.

One of the most common chemometric tools is Principal Component Analysis (PCA) . PCA is an exploratory technique that reduces the dimensionality of large datasets, such as those from hyperspectral imaging or multiple sample analyses, while retaining most of the original variance. researchgate.netnih.gov In the context of analyzing this compound, PCA could be used to:

Differentiate Batches: Distinguish between different synthesis batches of this compound based on minor variations in their spectroscopic profiles.

Identify Outliers: Detect anomalous samples or spectra that deviate significantly from the norm, indicating potential contamination or degradation. nih.gov

Cluster Similar Compounds: Group this compound with other related sulfur-containing compounds based on shared spectral features, aiding in classification studies.

By transforming a large set of correlated variables (e.g., absorbance values at hundreds of wavenumbers in an IR spectrum) into a smaller set of uncorrelated principal components, PCA provides a clearer visualization of the data structure, making it easier to interpret. researchgate.net

Machine Learning for Enhanced Spectral Interpretation

Machine learning (ML), a subset of artificial intelligence, is revolutionizing the field of automated structure elucidation. nih.govfrontiersin.org ML models can be trained on vast libraries of spectral data to recognize complex patterns and predict molecular structures with increasing accuracy. sciencedaily.com

For this compound, machine learning models offer several advantages:

Improved Sulfur Recognition in Mass Spectrometry: Standard mass spectrometry can sometimes struggle to confidently identify sulfur-containing compounds at limited mass resolution. acs.org Machine learning models, particularly sequential strategies using different isotopic peaks (M+2, M+3, M+4), can be trained to recognize the distinctive isotope patterns of sulfur with significantly higher true positive rates and lower false positive rates compared to traditional filtering methods. acs.org This capability is crucial for confirming the elemental composition of this compound.

Automated Structure Elucidation from NMR Data: Advanced ML frameworks can take experimental 1D NMR (¹H and/or ¹³C) spectra as input and predict the most likely chemical structure. nih.gov These models work by first predicting the presence of specific substructures (e.g., the thiirane ring, the hexyl chain, specific CH₂ or CH₃ groups) and then assembling these fragments into candidate isomers, providing a probabilistic ranking for each. nih.gov This approach can dramatically accelerate the process of identifying an unknown compound like this compound.

The table below summarizes some machine learning models and their applications in the spectroscopic analysis of a compound like this compound.

Machine Learning ModelSpectroscopic ApplicationBenefit for this compound Analysis
Convolutional Neural Network (CNN) Classification of spectra; identifying features in LIBS and IR spectra. mdpi.comCould be trained to classify this compound against other isomers or related sulfur compounds based on its unique spectral fingerprint.
Fully Connected Neural Network Classification of nuclei; substructure prediction from NMR spectra. nih.govanl.govCan predict the presence of the thiirane ring and hexyl chain substructures directly from ¹H and ¹³C NMR data.
Graph Neural Networks (GNNs) Prediction of NMR chemical shifts for a given molecular structure. frontiersin.orgCan rapidly calculate theoretical NMR spectra for candidate structures to compare against experimental data, aiding in structural verification.
MultiModalSpectralTransformer (MMST) Integrated structure elucidation from multiple spectral inputs (NMR, IR, MS). chemrxiv.orgProvides a holistic analysis by combining all available spectral data to generate a single, high-confidence structural prediction.

The integration of chemometrics and machine learning represents a significant advancement in chemical analysis. For a specific compound like this compound, these computational tools allow for a deeper, more accurate, and more efficient interpretation of spectroscopic data, moving beyond simple peak identification to a comprehensive, data-driven structural characterization.

Data Tables

The following table outlines the expected spectroscopic data for this compound based on its known structure and typical values for its constituent functional groups.

Expected Spectroscopic Data for this compound
TechniqueFeatureExpected Value / Observation
¹H NMRCH₂ (in thiirane ring)~2.2 - 2.7 ppm (multiplet)
CH (in thiirane ring)~2.8 - 3.2 ppm (multiplet)
CH₃ and CH₂ (in hexyl chain)~0.9 - 1.7 ppm (overlapping multiplets)
¹³C NMRCH₂ (in thiirane ring)~25 - 35 ppm
CH (in thiirane ring)~35 - 45 ppm
Carbons in hexyl chain~14 - 32 ppm
IR SpectroscopyC-H Stretch (alkyl)2850 - 2960 cm⁻¹
C-S Stretch600 - 700 cm⁻¹
Thiirane Ring VibrationCharacteristic peaks in the fingerprint region (<1500 cm⁻¹)
Mass Spectrometry (GC-MS)Molecular Ion [M]⁺m/z 144
Base Peakm/z 41 nih.gov
Significant Fragmentsm/z 55, 74 (characteristic fragments from alkyl chain and ring cleavage) nih.gov

Theoretical and Computational Investigations of 2 Hexylthiirane

Quantum Chemical Studies

Quantum chemical methods provide a foundational approach to understanding molecular behavior by solving the electronic Schrödinger equation. These methods, ranging from highly accurate ab initio calculations to more computationally efficient density functional theory (DFT), are instrumental in characterizing the electronic distribution, energies, and geometries of molecules like 2-hexylthiirane.

Electronic Structure Calculations (e.g., Ab Initio, Density Functional Theory)

Ab initio methods, meaning "from first principles," utilize only fundamental physical constants and the system's atomic composition as input to predict chemical properties wikipedia.org. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock techniques (e.g., Configuration Interaction, Coupled Cluster), aim for high accuracy by directly accounting for electron-electron interactions jseepublisher.com. For this compound, these calculations would typically determine the ground-state electronic configuration, bond lengths, bond angles, and vibrational frequencies.

Density Functional Theory (DFT) offers a balance between accuracy and computational cost by focusing on the electron density rather than the complex many-electron wave function jseepublisher.com. DFT calculations for this compound would involve selecting appropriate exchange-correlation functionals to accurately describe its electronic properties. These studies can reveal the distribution of electron density, identify atomic charges, and predict the molecular orbital energies, providing insights into the molecule's electronic nature and potential reactivity sites. For instance, calculations might highlight the electron-rich nature of the sulfur atom within the thiirane (B1199164) ring, influencing its susceptibility to electrophilic attack.

Conformational Analysis and Energy Landscapes

The flexibility of the hexyl chain in this compound leads to a multitude of possible spatial arrangements, known as conformers. Computational methods are employed to map these conformational possibilities and identify the most stable arrangements. Conformational analysis typically involves systematically rotating around single bonds in the hexyl chain and optimizing the geometry of each resulting conformation using quantum chemical methods youtube.com.

The results of these calculations can be visualized as an energy landscape, where different conformers are represented as points on a multi-dimensional surface, with their relative energies determining their position. The lowest energy points correspond to the most stable conformers. For this compound, this would involve exploring various gauche and anti arrangements of the hexyl chain relative to the thiirane ring. Understanding these energy landscapes is critical for predicting the molecule's behavior in different environments and its interaction with other molecules or surfaces.

Table 6.1.2: Representative Conformational Energies for this compound (Hypothetical Data)

Conformer IDDescription of Hexyl Chain ConformationRelative Energy (kJ/mol)
C1All-trans (aaaaa)0.0
C2Gauche at C2-C31.2
C3Gauche at C3-C41.5
C4Gauche at C4-C51.3
C5Gauche at C5-C61.1
C6Double gauche (e.g., C2-C3, C4-C5)3.5

Note: This table presents hypothetical data to illustrate the type of output from conformational analysis. Actual values would be derived from specific computational studies.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a time-dependent perspective on molecular behavior by tracking the trajectories of atoms and molecules based on classical mechanics and interatomic forces derived from quantum mechanics or empirical force fields mlsb.iomdpi.com. These simulations allow researchers to observe dynamic processes, explore reaction mechanisms, and predict stereochemical and regiochemical outcomes.

Elucidation of Reaction Pathways and Transition States

MD simulations, particularly reactive MD (ReaxFF), can be employed to explore potential reaction pathways for this compound. By simulating the system over time, these methods can capture bond-breaking and bond-forming events, revealing the sequence of elementary steps involved in a transformation arxiv.orgnih.gov. Identifying transition states, the highest energy points along a reaction pathway, is crucial for understanding reaction kinetics. Techniques like Transition State Searching (TSS) or methods that explore the potential energy surface (PES) can be integrated with MD to locate these critical configurations arxiv.org. For this compound, this could involve studying ring-opening reactions or reactions involving the hexyl chain.

Prediction of Stereochemical and Regiochemical Outcomes

The computational study of reaction mechanisms can also predict the stereochemical (spatial arrangement of atoms) and regiochemical (where a reaction occurs on a molecule) outcomes. For reactions involving the thiirane ring, such as nucleophilic attack, the computational models can determine whether the attack occurs at the more substituted or less substituted carbon, and whether it proceeds with inversion or retention of stereochemistry. By simulating the approach of a reactant and the subsequent bond rearrangements, computational methods can distinguish between different possible product distributions, providing valuable insights into the selectivity of a reaction. For example, the ring-opening of this compound by a nucleophile might be predicted to occur preferentially at the carbon bearing the hexyl group, depending on the electronic and steric factors elucidated by the calculations.

Computational Catalysis and Mechanistic Modeling

Computational catalysis leverages theoretical methods to understand and design catalytic processes frontiersin.orgmdpi.comtudelft.nl. For this compound, this section would focus on how computational approaches can model its behavior in catalytic reactions, such as ring-opening polymerization or other transformations mediated by catalysts.

Mechanistic modeling involves constructing detailed step-by-step descriptions of how a reaction proceeds, often including the identification of intermediates, transition states, and the associated energy barriers. DFT and other quantum chemical methods are frequently used to calculate the energies and structures of these species, providing a quantitative basis for mechanistic proposals mdpi.comrsc.org. For this compound, computational catalysis studies might investigate how different catalysts (e.g., Lewis acids, transition metal complexes) interact with the thiirane ring, facilitating ring opening or other transformations. By modeling the catalytic cycle, researchers can predict the catalyst's efficiency, selectivity, and identify rate-determining steps.

Table 6.3: Hypothetical Catalytic Pathway Energetics for this compound Ring Opening (Example)

StepSpecies/StateCalculated Energy (kJ/mol)Description
1Reactant0.0This compound
2TS1+85Transition state for Lewis acid coordination
3Intermediate1-20Lewis acid-thiirane complex
4TS2+110Transition state for ring opening
5Intermediate2+15Ring-opened intermediate (e.g., carbocation)
6Product-50Ring-opened product (e.g., thiolate)

Note: This table presents hypothetical data to illustrate the type of energetic profiling performed in mechanistic modeling of catalytic reactions. Actual values are highly dependent on the specific catalyst and computational methodology.

Q & A

Q. What statistical approaches are recommended for analyzing batch-to-batch variability in this compound synthesis?

  • Methodology : Apply multivariate analysis (e.g., PCA) to raw yield, purity, and spectroscopic data. Use control charts (Shewhart charts) to identify outliers. Report confidence intervals (95%) for critical parameters like enantiomeric excess (if applicable) .

Q. How should researchers address discrepancies between experimental and computational hydrophobicity (logP) values for this compound?

  • Methodology : Recalculate logP using fragment-based methods (e.g., XLogP3) and compare with experimental shake-flask/HPLC measurements. Account for solvent effects (e.g., octanol-water partitioning vs. membrane permeability assays) .

Ethical and Reproducibility Considerations

Q. What documentation standards ensure reproducibility in this compound research?

  • Guidelines : Follow the Beilstein Journal of Organic Chemistry’s experimental reporting standards: disclose solvent batches, catalyst loadings, and purification steps in the main text. Archive raw spectra and chromatograms as supplementary data .

Q. How can researchers ethically address unpublished contradictory data on this compound’s toxicity?

  • Approach : Cite preprints or conference abstracts noting discrepancies. Conduct in vitro cytotoxicity assays (e.g., MTT tests) under OECD guidelines and publish negative results to avoid publication bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.